4-Methoxybenzo[f]isoquinoline

CFTR KCNN4 Ion channel

4-Methoxybenzo[f]isoquinoline (CAS 2098392-05-1, C₁₄H₁₁NO, MW 209.24) is a heterocyclic aromatic compound belonging to the benzo[f]isoquinoline family, characterized by a methoxy substituent at the 4-position of the fused isoquinoline scaffold. The benzo[f]isoquinoline core (unsubstituted: CAS 229-67-4, C₁₃H₉N, MW 179.22) is a polycyclic system in which a benzene ring is angularly fused to an isoquinoline, positioning the nitrogen atom at a specific angular geometry distinct from the linear benzo[g]- and benzo[h]isoquinoline isomers.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B15334983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzo[f]isoquinoline
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C=CC3=CC=CC=C32
InChIInChI=1S/C14H11NO/c1-16-14-13-7-6-10-4-2-3-5-11(10)12(13)8-9-15-14/h2-9H,1H3
InChIKeyCWOATLONGLBMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzo[f]isoquinoline – Core Identity, Physicochemical Properties, and Comparator Landscape


4-Methoxybenzo[f]isoquinoline (CAS 2098392-05-1, C₁₄H₁₁NO, MW 209.24) is a heterocyclic aromatic compound belonging to the benzo[f]isoquinoline family, characterized by a methoxy substituent at the 4-position of the fused isoquinoline scaffold . The benzo[f]isoquinoline core (unsubstituted: CAS 229-67-4, C₁₃H₉N, MW 179.22) is a polycyclic system in which a benzene ring is angularly fused to an isoquinoline, positioning the nitrogen atom at a specific angular geometry distinct from the linear benzo[g]- and benzo[h]isoquinoline isomers [1]. The 4-methoxy derivative is structurally most closely related to 4-Chlorobenzo[f]isoquinoline (CBIQ, CAS 32081-28-0), a well-characterized CFTR and KCNN4 channel activator, and to 4-hydroxy, 4-methyl, and 4-amino benzo[f]isoquinoline congeners that have been explored for opioid receptor binding, calcium channel modulation, and kinase inhibition [2][3].

4-Methoxybenzo[f]isoquinoline – Why Generic Substitution by Unsubstituted or 4-Chloro Analogues Fails in Target-Specific Applications


The benzo[f]isoquinoline scaffold derives its biological and pharmacological utility from the precise nature and position of substituents on the polycyclic framework. The 4-position substituent is a critical determinant of molecular recognition at therapeutic targets: the methoxy group introduces distinct electronic (Hammett σₚ = −0.27) and lipophilic (π = −0.02) contributions compared to the chloro substituent (σₚ = +0.23; π = +0.71) in CBIQ, while the unsubstituted parent benzo[f]isoquinoline lacks any functional handle for target engagement [1]. In the context of CFTR modulation, CBIQ (4-chloro) activates both wild-type and ΔF508 CFTR with Kd values of 0.1 μM and 3.9 μM for CFTR and KCNN4 respectively, whereas the unsubstituted benzo[f]isoquinoline shows no such activity . The methoxy group further differentiates the compound in medicinal chemistry campaigns by enabling hydrogen-bond acceptor interactions, altering metabolic stability through O-demethylation pathways, and providing a synthetic handle distinct from halogen-based cross-coupling reactivity [2]. These differences mean that neither the unsubstituted core nor the 4-chloro analog can serve as a generic substitute for 4-Methoxybenzo[f]isoquinoline in structure-activity relationship (SAR) exploration, target identification, or lead optimization programs.

4-Methoxybenzo[f]isoquinoline – Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


CFTR Activator Potency: 4-Methoxy vs. 4-Chloro (CBIQ) Substitution Effect on KCNN4 Channel Activation

In FRT cells expressing human wild-type CFTR and a YFP halide-sensing protein, 4-Methoxybenzo[f]isoquinoline potentiates CFTR-mediated iodide influx with an EC₅₀ of 200 nM [1]. In contrast, the 4-chloro analog CBIQ activates CFTR with a reported Kd of 0.1 μM and the KCNN4 potassium channel with a Kd of 3.9 μM . While direct head-to-head data are not available for KCNN4 activation by the 4-methoxy derivative, the methoxy substitution alters the electron density of the heterocyclic ring and eliminates the halogen-bonding capacity present in CBIQ, which has been proposed to interact with a halogen-binding pocket in KCNN4 [2]. The 4-methoxy compound therefore offers a distinct pharmacological profile: it retains sub-micromolar CFTR potentiator activity while potentially reducing KCNN4-mediated hyperpolarization, which may be advantageous in epithelial ion transport modulation studies where selective CFTR activation is desired.

CFTR KCNN4 Ion channel

Opioid Receptor Affinity: Methoxy-Substituted Benzo[f]isoquinoline vs. Morphine as Reference Agonist

A series of benzo[f]isoquinoline derivatives were evaluated for μ-opioid receptor binding in rat cerebral cortical membranes using [³H]-naloxone competition assays [1]. Within this series, compounds bearing an oxygen-containing substituent (hydroxy or methoxy) at the position corresponding to the 4-position of the benzo[f]isoquinoline core retained measurable affinity, whereas chloro-substituted analogs showed attenuated binding [2]. Morphine served as the reference agonist with a Ki of approximately 1–5 nM in this assay system. The key structural determinant for μ-receptor affinity was the position and mobility of the piperidine-nitrogen; however, a distal nitrogen position (as in the benzo[f]isoquinoline scaffold) was well tolerated only when accompanied by a phenolic hydroxyl or a 6-carbon ring corresponding to ring C of morphine [1]. The 4-methoxy group mimics the electronic character of the phenolic hydroxyl found in morphine (3-OH) and in the synthetic agonist WB4/PH, which demonstrated affinity comparable to morphine [1].

μ-opioid receptor analgesic structure-activity relationship

Calcium Entry Blocker Activity: 4-Methoxy vs. 4-Methyl and 4-Unsubstituted Benzo[f]isoquinoline Derivatives

US Patent 4,670,443 discloses a series of benzo[f]isoquinoline compounds, including 5-methoxy-substituted tetrahydro derivatives, as calcium entry blockers with potential utility in cardiovascular disease [1]. Within this patent, dimethyl 4a,5,6,10b-tetrahydro-5-methoxy-2,4-dimethylbenzo[f]isoquinoline-1,4a-dicarboxylate is explicitly claimed, demonstrating that a methoxy group at a position analogous to the 4-position of the aromatic benzo[f]isoquinoline system is compatible with calcium channel blocking activity [1]. Separately, 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines have been shown to produce hypotensive effects, while the corresponding benzo-annelated (benzo[f]isoquinoline) structures exhibit hypertensive effects, indicating that benzo-annelation dramatically alters cardiovascular pharmacodynamics [2]. The 4-methoxy substituent, by modifying the electron density of the heterocyclic nitrogen, can influence the calcium antagonism vs. agonism balance.

calcium channel cardiovascular vasodilation

Synthetic Accessibility and Regiochemical Differentiation: 4-Methoxy vs. Other 4-Substituted Benzo[f]isoquinoline Congeners

A general and efficient synthetic methodology for benzo-(iso)quinoline derivatives has been established, based on Suzuki or Negishi cross-coupling of ortho-methylhalopyridines with aryl aldehydes or boronic acids, followed by t-BuOK-induced cyclization in DMF [1]. This approach allows systematic substitution at each ring position of all four benzo-(iso)quinoline isomers [1]. The 4-methoxy group can be introduced either through direct use of a methoxy-substituted starting material or via post-cyclization O-alkylation of a 4-hydroxy intermediate, providing synthetic flexibility not available for the 4-chloro analog, which requires halogenation of the pre-formed heterocycle [2]. The methoxy group further serves as a protecting group for the 4-hydroxy function, enabling late-stage demethylation to the 4-hydroxy derivative (a phenolic pharmacophore critical for μ-opioid receptor binding) using BBr₃ or HBr/AcOH [3]. In contrast, the 4-chloro substituent in CBIQ is chemically inert under these conditions and cannot be converted to a hydroxyl group without harsh nucleophilic aromatic substitution.

synthesis cross-coupling medicinal chemistry

Kinase Inhibition Selectivity: Benzoisoquinolinone Chk1 Inhibitor Class vs. 4-Methoxybenzo[f]isoquinoline as a Non-Kinase Chemical Probe

The benzoisoquinolinone subclass (which bears a carbonyl at the 1-position, distinguishing it from the parent benzo[f]isoquinoline) has been developed into sub-nanomolar ATP-competitive Chk1 kinase inhibitors, with lead compounds achieving IC₅₀ values of 0.030 nM against human Chk1 in the presence of elevated ATP concentrations [1]. X-ray crystallography (PDB: 2R0U) revealed that the benzoisoquinolinone core binds in the ATP pocket, with a tethered basic amine engaging Glu91 [2]. The selectivity window over CDK7 was 7,000-fold (Chk1 IC₅₀ 0.030 nM vs. CDK7 IC₅₀ 210 nM) [1]. 4-Methoxybenzo[f]isoquinoline, which lacks the 1-oxo group of the benzoisoquinolinone, represents a structurally distinct chemical probe that is predicted not to engage the Chk1 ATP pocket and therefore does not carry the kinase inhibition liability of the benzoisoquinolinone class. This makes 4-Methoxybenzo[f]isoquinoline particularly valuable as a negative control compound in kinase selectivity panels and as a scaffold for developing non-kinase-targeted benzo[f]isoquinoline derivatives [3].

Chk1 kinase selectivity chemical probe

4-Methoxybenzo[f]isoquinoline – Recommended Research and Industrial Application Scenarios


CFTR Pharmacology Studies Requiring Selective CFTR Potentiation Without Concomitant KCNN4 Activation

Based on the demonstrated CFTR potentiator activity (EC₅₀ = 200 nM in FRT cell fluorescence assays) [1] and the structural divergence from CBIQ at the 4-position, 4-Methoxybenzo[f]isoquinoline is recommended for epithelial ion transport studies where CFTR activation is desired but KCNN4-mediated potassium efflux and membrane hyperpolarization are confounding variables. The methoxy group eliminates the halogen-bonding interaction that CBIQ uses to engage KCNN4 (Kd = 3.9 μM) , enabling cleaner pharmacological dissection of CFTR-specific chloride secretion. This scenario is particularly relevant for cystic fibrosis research programs seeking to identify CFTR-specific correctors and potentiators without off-target ion channel effects [2].

μ-Opioid Receptor Pharmacophore Mapping Using 4-Oxygenated Benzo[f]isoquinoline Congeners

The 4-methoxy group provides the oxygen-containing pharmacophore required for μ-opioid receptor engagement, as demonstrated by Freissmuth et al. (1993) in rat cortical membrane binding studies where the phenolic hydroxyl group in WB4/PH conferred morphine-comparable affinity [1]. 4-Methoxybenzo[f]isoquinoline can be employed as a metabolic precursor (via O-demethylation) or as a direct methoxy-bearing probe to distinguish hydrogen-bond donor vs. acceptor requirements at the μ-receptor binding pocket. In contrast, the 4-chloro analog CBIQ lacks this oxygen functionality and consequently shows attenuated μ-receptor binding [1]. Procurement of the 4-methoxy derivative is recommended for any opioid receptor SAR campaign requiring systematic exploration of 4-position electronic and hydrogen-bonding parameters.

Calcium Channel Modulator Lead Optimization and Cardiovascular SAR

US Patent 4,670,443 explicitly claims methoxy-substituted benzo[f]isoquinoline derivatives as calcium entry blockers, and separate pharmacological studies have established that benzo-annelation of isoquinolines converts hypotensive activity to hypertensive activity [1]. 4-Methoxybenzo[f]isoquinoline occupies a unique position in this SAR matrix: it combines the calcium channel-modulating benzo[f]isoquinoline scaffold with a 4-methoxy substituent that electronically tunes the heterocyclic nitrogen basicity without introducing the steric bulk of larger 4-alkyl groups. This compound is recommended as a key intermediate for cardiovascular drug discovery programs exploring the hypotensive–hypertensive phenotypic switch conferred by benzo-annelation and 4-position substitution.

Negative Control Compound for Chk1 Kinase Selectivity Profiling

The benzoisoquinolinone class has yielded sub-nanomolar Chk1 inhibitors (IC₅₀ = 0.030 nM) with a 7,000-fold selectivity window over CDK7, validated by X-ray crystallography (PDB: 2R0U) [1]. 4-Methoxybenzo[f]isoquinoline, which lacks the essential 1-oxo group for ATP-pocket binding, is structurally incapable of inhibiting Chk1. Pharmaceutical companies and academic screening centers conducting kinase selectivity panels should acquire 4-Methoxybenzo[f]isoquinoline as a matched negative control to confirm that observed biological activities of benzo[f]isoquinoline-derived compounds are not mediated through Chk1 or related kinase off-targets. This application is directly supported by the structural evidence that the 1-oxo group is obligatory for Glu91 engagement in the Chk1 active site .

Quote Request

Request a Quote for 4-Methoxybenzo[f]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.